Thiodiglycolic acid

Description

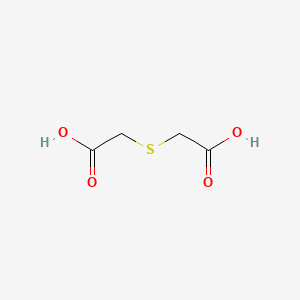

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051432 | |

| Record name | Thiodiglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thiodiglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals | |

CAS No. |

123-93-3 | |

| Record name | Thiodiglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycollic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodiglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483M3RG5GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Thiodiglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA), also known as 2,2'-thiodiacetic acid, is a dicarboxylic acid containing a sulfur atom. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, key chemical reactions, and significant applications, with a particular focus on its relevance in metabolic studies and as a biomarker in drug development and toxicology.

Chemical and Physical Properties

Thiodiglycolic acid is a white to grayish crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Thiodiglycolic Acid

| Property | Value | Reference |

| Molecular Formula | C4H6O4S | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| CAS Number | 123-93-3 | [1] |

| Appearance | White to grayish crystalline powder | [1] |

| Melting Point | 128-131 °C | [1] |

| Boiling Point | 241.69 °C (rough estimate) | [1] |

| Solubility in Water | 400 g/L | [1] |

| pKa1 | 3.32 (at 25 °C) | [1] |

| pKa2 | 4.29 (at 25 °C) | [1] |

| Density | 1.352 g/cm³ (estimate) | [1] |

| Flash Point | 181.8 °C | [1] |

| Vapor Pressure | 1.01E-06 mmHg (at 25 °C) | [1] |

Synthesis of Thiodiglycolic Acid

Several methods for the synthesis of thiodiglycolic acid have been reported. The most common approaches are detailed below.

Synthesis from Sodium Chloroacetate (B1199739) and Sodium Sulfide (B99878)

A widely used method involves the reaction of sodium chloroacetate with sodium sulfide, followed by acidification.

Experimental Protocol:

-

Reaction: A solution of sodium chloroacetate is reacted with a solution of sodium sulfide in an aqueous medium. The reaction is typically carried out at an elevated temperature to ensure completion.

-

Acidification: After the reaction, the mixture is cooled and then acidified, typically with a strong mineral acid such as hydrochloric acid or sulfuric acid, to precipitate the thiodiglycolic acid.

-

Purification: The crude thiodiglycolic acid is collected by filtration and can be purified by recrystallization from water.[1][2]

Synthesis from Bromoacetic Acid and Hydrogen Sulfide

An alternative synthesis route involves the reaction of bromoacetic acid with hydrogen sulfide in the presence of a catalyst.

Experimental Protocol:

-

Reaction Mixture: Bromoacetic acid is mixed with aqueous hydrogen bromide, which acts as a catalyst.

-

Reaction Conditions: The mixture is heated in a pressure reactor under a hydrogen sulfide atmosphere. The reaction is typically carried out at temperatures ranging from 90 °C to 220 °C and pressures from 0.1 to 100 atmospheres.[3]

-

Isolation: After the reaction, the excess hydrogen sulfide and hydrogen bromide are removed. The crude thiodiglycolic acid is then isolated.

-

Purification: The product can be purified by vacuum distillation or recrystallization.

dot

Caption: Synthesis workflows for thiodiglycolic acid.

Key Chemical Reactions

Thiodiglycolic acid can undergo reactions typical of carboxylic acids and sulfides. A key reaction is its oxidation.

-

Oxidation: The sulfur atom in thiodiglycolic acid can be oxidized to a sulfoxide (B87167) and then to a sulfone. Strong oxidizing agents can lead to the formation of thiodiglycolic acid sulfoxide.

Analytical Methodologies

Accurate quantification of thiodiglycolic acid is crucial, particularly in biological matrices for biomarker analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a sensitive and specific method for the determination of thiodiglycolic acid in aqueous samples, including urine.[4]

Experimental Protocol (Urine Analysis):

-

Sample Preparation: Urine samples are typically diluted with a solvent, such as methanol, and an internal standard is added.[5] Centrifugation is performed to remove any particulate matter.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.[4][6]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for thiodiglycolic acid and the internal standard.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of thiodiglycolic acid, often requiring derivatization to increase volatility.

Experimental Protocol (Urine Analysis):

-

Sample Preparation and Derivatization: An internal standard is added to the urine sample. This is followed by an extraction step, for instance, with ethyl acetate. The solvent is then evaporated, and the residue is derivatized. A common derivatization agent is N-trimethylsilyl-diethylamine in pyridine, which converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.[7]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for quantification.[8][9]

dot

Caption: Analytical workflows for thiodiglycolic acid.

Metabolic Significance and Applications in Drug Development

Thiodiglycolic acid plays a significant role as a metabolite and biomarker in toxicology and clinical chemistry.

Biomarker for Vinyl Chloride Exposure

Thiodiglycolic acid is a major urinary metabolite of the industrial chemical and known human carcinogen, vinyl chloride.[7][10][11] The metabolic activation of vinyl chloride proceeds via cytochrome P450 enzymes to form the reactive epoxide, chloroethylene oxide, which then rearranges to chloroacetaldehyde. These reactive intermediates are detoxified by conjugation with glutathione (B108866). Subsequent metabolism of the glutathione conjugate leads to the formation and urinary excretion of thiodiglycolic acid.[10][11] Monitoring urinary levels of thiodiglycolic acid is therefore a valuable tool for assessing occupational exposure to vinyl chloride.[7]

dot

Caption: Metabolic pathway of vinyl chloride to thiodiglycolic acid.

Role in Homocystinuria and Methionine Metabolism

Elevated levels of thiodiglycolic acid in urine have been associated with metabolic imbalances in the methionine cycle, particularly in the context of homocystinuria.[12] Homocystinuria is a group of inherited metabolic disorders characterized by the accumulation of homocysteine. The formation of thiodiglycolic acid in this context is thought to be a consequence of alternative metabolic pathways for homocysteine when its primary metabolic routes are impaired. The determination of urinary thiodiglycolic acid can be a useful diagnostic tool for studying the metabolism of thiolic substances and the roles of vitamins B12 and folate.[12][13]

dot

Caption: Simplified methionine metabolism and the role of thiodiglycolic acid in homocystinuria.

Other Applications

Beyond its role in metabolism, thiodiglycolic acid has several industrial and laboratory applications:

-

Cosmetics: It is used as an antioxidant and reducing agent in cosmetic formulations.[1]

-

Chemical Synthesis: It serves as a precursor in the synthesis of various organic compounds, including heterocycles.[1]

-

Analytical Chemistry: Thiodiglycolic acid is utilized as a reagent for the detection of heavy metals such as copper, lead, mercury, and silver.[1]

Safety and Handling

Thiodiglycolic acid is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause severe skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Thiodiglycolic acid is a versatile chemical with important applications in various scientific and industrial fields. For researchers and professionals in drug development and toxicology, a thorough understanding of its properties, synthesis, and metabolic significance is crucial. Its role as a biomarker for vinyl chloride exposure and its connection to metabolic disorders like homocystinuria highlight its importance in clinical and environmental analysis. The analytical methods detailed in this guide provide a foundation for its accurate quantification in relevant biological matrices.

References

- 1. Thiodiglycolic acid | 123-93-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS-MS method for simultaneous determination of THCCOOH and THCCOOH-glucuronide in urine: Application to workplace confirmation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 7. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. scialert.net [scialert.net]

- 12. Diagnostic significance of urinary thiodiglycolic acid as a possible tool for studying the role of vitamins B12 and folates in the metabolism of thiolic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of Thiodiglycolic acid

An In-depth Technical Guide to the Synthesis of Thiodiglycolic Acid

Thiodiglycolic acid (TDGA), also known as 2,2'-thiodiacetic acid, is a dicarboxylic acid containing a sulfur atom. It serves as a versatile building block in various chemical syntheses, including pharmaceuticals like Erdosteine and electroconductive polymers such as polythiophene[1]. Its utility also extends to being an analytical reagent for the detection of heavy metals like copper, lead, and mercury[1][2]. This guide provides a detailed overview of the primary synthesis routes for thiodiglycolic acid, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Several methods for the synthesis of thiodiglycolic acid have been established, each with distinct advantages concerning starting materials, reaction conditions, and yield. The most prominent methods include the reaction of an alkali metal sulfide (B99878) with a haloacetic acid salt, the catalyzed reaction of glycolic acid with hydrogen sulfide, and the oxidation of thioglycolic acid.

Comparison of Key Synthesis Routes

| Synthesis Method | Starting Materials | Key Conditions | Reported Yield | Reference |

| Sulfide and Chloroacetate (B1199739) | Sodium sulfide, Sodium chloroacetate | Aqueous solution, heating, followed by acidification. | Not explicitly stated, but is a common industrial process. | [3][4] |

| Glycolic Acid and H₂S | Glycolic acid, Hydrogen sulfide | Aqueous hydrogen bromide catalyst, 90°C to 220°C, 0.1 to 100 atm. | Over 95% | [3][5] |

| Oxidation of Thioglycolic Acid | Thioglycolic acid, Hydrogen peroxide | Propyl acetate (B1210297) solvent, Potassium iodide catalyst, 30°C. | Not explicitly stated. | [6] |

| Disulfide and Chloroacetate | Sodium disulfide, Sodium chloroacetate | Reduction with sodium hydrosulfide (B80085) and sodium sulfite. | > 90% | [7] |

| One-Pot from Hydrazine Hydrate | Hydrazine hydrate, Carbon disulfide, Chloroacetate | Alkaline conditions, 60-150°C. | Not explicitly stated; co-produces thiocarbohydrazide (B147625). | [8] |

Experimental Protocols & Data

The following sections provide detailed experimental procedures for the most common and effective synthesis methods.

Synthesis from Sodium Sulfide and Sodium Chloroacetate

This is a widely accepted method for preparing thiodiglycolic acid, involving the reaction of sodium sulfide with sodium chloroacetate, followed by acidification to yield the final product[3][4].

This protocol is based on the procedure described in US Patent 2,425,226[4].

Reagents and Quantities:

| Reagent | Quantity | Moles (approx.) | Role |

| Chloroacetic Acid | 4.0 kg | 42.3 mol | Starting Material |

| Water (for neutralization) | 9.0 kg | - | Solvent |

| Sodium Carbonate | q.s. | - | Neutralizing Agent |

| Sodium Sulfide (60%) | 2.7 kg | 20.7 mol | Sulfur Source |

| Water (for sulfide) | 7.0 kg | - | Solvent |

| Sulfuric Acid | q.s. | - | Acidifying Agent |

| Isopropyl Alcohol | - | - | Extraction Solvent |

Procedure:

-

Preparation of Sodium Chloroacetate: Dissolve 4 kg of chloroacetic acid in 9 kg of water. Neutralize the solution by adding sodium carbonate[4].

-

Preparation of Sodium Sulfide Solution: In a separate vessel, dissolve 2.7 kg of 60% sodium sulfide in 7 kg of water[4].

-

Reaction: Pump the sodium chloroacetate solution and the sodium sulfide solution simultaneously into a jacketed kettle over approximately 20 minutes with constant agitation. Maintain the reaction temperature below 50-60°C by circulating cold water through the jacket[4].

-

Completion and Acidification: Once the addition is complete, heat the mixture until the reaction is substantially finished. Subsequently, add a sufficient quantity of sulfuric acid to convert the sodium thiodiglycolate to thiodiglycolic acid[4].

-

Extraction and Isolation: Extract the resulting aqueous solution containing thiodiglycolic acid and inorganic salts with isopropyl alcohol. Add water to the extract in excess of what is required to form the alcohol-water azeotrope and distill it off. This leaves an aqueous solution of the purified acid[4].

Synthesis from Glycolic Acid and Hydrogen Sulfide

This method provides a high-yield pathway to thiodiglycolic acid by reacting glycolic acid with hydrogen sulfide under heat and pressure, catalyzed by aqueous hydrogen bromide[3].

This procedure is adapted from the examples provided in US Patent 4,161,612, which demonstrates a high conversion and yield[3][5].

Reagents and Quantities:

| Reagent | Quantity (moles) | Role |

| Glycolic Acid | 0.1 mol | Starting Material |

| Hydrogen Bromide | 0.36 mol | Catalyst |

| Water | 1.7 mol | Solvent |

| Hydrogen Sulfide | 0.24 mol | Sulfur Source |

Procedure:

-

Charging the Reactor: In a suitable pressure reactor (e.g., an autoclave), combine 0.1 mol of glycolic acid, 0.36 mol of hydrogen bromide, and 1.7 mol of water[3].

-

Pressurization and Heating: Introduce 0.24 mol of hydrogen sulfide into the reactor. Heat the mixture to 150°C. The pressure will rise to a maximum of approximately 360 psig[3][5].

-

Reaction: Maintain the reaction at these conditions until completion. The patent reports that under these specific conditions, 99% of the glycolic acid was converted, with a yield of thiodiglycolic acid greater than 95%[3][5].

-

Product Separation: After cooling and depressurizing the reactor, the product mixture is processed to separate the thiodiglycolic acid. The process also allows for the separation of any bromoacetic acid byproduct, which can be recycled back into the reaction zone[3].

Reaction Parameters:

| Parameter | Value | Reference |

| Temperature | 90°C to 220°C (150°C in example) | [3] |

| Pressure | 0.1 to 100 atm (approx. 24.5 atm in example) | [3] |

| H₂S : Acid Mole Ratio | 0.4 to 20 | [3] |

| HBr Concentration | 5% to 50% by weight of total mixture | [3] |

| Glycolic Acid Conversion | 99% | [5] |

| Thiodiglycolic Acid Yield | > 95% | [5] |

Concluding Remarks

The synthesis of thiodiglycolic acid can be achieved through several effective routes. The choice of method depends on the availability of starting materials, desired purity, scalability, and environmental considerations. The traditional method using sodium sulfide and chloroacetate is robust and widely practiced. However, the high-pressure, high-temperature reaction of glycolic acid with hydrogen sulfide offers significantly higher yields and conversion rates, making it an attractive alternative for industrial-scale production. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and developers to select and optimize a synthesis strategy tailored to their specific needs.

References

- 1. thiodiglycolic acid, 123-93-3 [thegoodscentscompany.com]

- 2. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]

- 4. US2425226A - Process of obtaining thiodiglycolic acid - Google Patents [patents.google.com]

- 5. Thioglycolic acid synthesis - chemicalbook [chemicalbook.com]

- 6. THIODIGLYCOLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]

- 8. CN103044300A - Method for synthesizing thiocarbohydrazide and thioglycolate by one-step method - Google Patents [patents.google.com]

Thiodiglycolic Acid: A Comprehensive Technical Guide

CAS Number: 123-93-3

This technical guide provides an in-depth overview of thiodiglycolic acid, a dicarboxylic acid with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, experimental protocols, and biological relevance.

Chemical and Physical Properties

Thiodiglycolic acid, also known as 2,2'-thiodiacetic acid, is a sulfur-containing organic compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 123-93-3 | [1][2][3][4][5] |

| Molecular Formula | C4H6O4S | [3] |

| Molecular Weight | 150.15 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 128-132 °C | [4] |

| Water Solubility | 400 g/L | [6] |

| pKa1 | 3.32 | [6] |

| pKa2 | 4.29 | [6] |

Safety Data Sheet Summary

Thiodiglycolic acid is classified as a hazardous substance. A summary of its key safety information is provided below. For complete safety information, please refer to a full Safety Data Sheet (SDS) from a chemical supplier.

| Hazard Category | Description | Precautionary Measures | Reference |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [2] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [2] |

Experimental Protocols

Synthesis of Thiodiglycolic Acid

Method 1: From Bromoacetic Acid and Hydrogen Sulfide (B99878)

This method describes the synthesis of thiodiglycolic acid catalyzed by aqueous hydrogen bromide.

-

Materials: Bromoacetic acid, hydrogen sulfide, aqueous hydrogen bromide.

-

Procedure:

-

Charge a suitable reactor with bromoacetic acid and aqueous hydrogen bromide.

-

Introduce hydrogen sulfide into the reactor.

-

Heat the mixture to a temperature between 90°C and 220°C under a pressure of 0.1 to 100 atmospheres.

-

Maintain the reaction for a sufficient time to allow for the formation of thiodiglycolic acid.

-

Upon completion, cool the reactor and isolate the product. The product may be purified by crystallization.[3]

-

Method 2: From Thioglycolic Acid

This protocol outlines the synthesis of 2,2'-dithiodiacetic acid, which can be a precursor or related compound in some contexts.

-

Materials: 2-mercaptoacetic acid (thioglycolic acid), propyl acetate (B1210297), potassium iodide, 30 wt% hydrogen peroxide, saturated sodium sulfite (B76179) solution.

-

Procedure:

-

At 30°C, mix 120 g of 2-mercaptoacetic acid, 700 g of propyl acetate, and 1.0 g of potassium iodide until a homogeneous solution is obtained.

-

Add 90 g of 30 wt% H2O2 dropwise to the solution.

-

Allow the reaction to proceed for 4 hours.

-

Wash the resulting solution with 300 mL of saturated Na2SO3 aqueous solution.

-

Remove the propyl acetate under reduced pressure to obtain the product.[2]

-

Quantitative Analysis of Thiodiglycolic Acid in Urine

This method is used for the biological monitoring of exposure to vinyl chloride, as thiodiglycolic acid is a major metabolite.

-

Principle: Gas chromatography-mass spectrometry (GC-MS) is used to quantify thiodiglycolic acid in urine samples after derivatization.

-

Procedure:

-

To a urine sample, add an internal standard (e.g., o-phthalic acid).

-

Perform an ethyl acetate extraction of the acidified urine.

-

Evaporate the solvent.

-

Derivatize the residue with a silylating agent, such as N-trimethylsilyl-diethylamine in pyridine (B92270) (1:1).

-

Analyze the derivatized sample by GC-MS.[7]

-

Biological Significance and Pathways

Thiodiglycolic acid is a significant metabolite of several industrial chemicals and has been studied as a biomarker for exposure. It is also involved in endogenous metabolic pathways of sulfur-containing amino acids.

Metabolism of Vinyl Chloride

Vinyl chloride, a known human carcinogen, is metabolized in the body to chloroethylene oxide and chloroacetaldehyde, which are then detoxified through conjugation with glutathione (B108866). The subsequent metabolism of the glutathione conjugate leads to the formation and urinary excretion of thiodiglycolic acid.[8] The level of thiodiglycolic acid in urine can be correlated with the extent of vinyl chloride exposure.[7][8]

Caption: Metabolic conversion of vinyl chloride to thiodiglycolic acid.

Role in Homocysteine Metabolism

Thiodiglycolic acid has been identified as a urinary biomarker in studies of metabolic imbalances related to vitamin B12 and folate deficiencies, which can lead to hyperhomocysteinuria.[9][10] The formation of thiodiglycolic acid in this context is thought to arise from alternative metabolic pathways of homocysteine. The determination of urinary thiodiglycolic acid can be a tool to assess the efficacy of treatment with vitamin B12 and folates in patients with certain types of homocystinuria.[9][10]

Caption: Formation of thiodiglycolic acid from homocysteine.

Applications

Beyond its role as a biomarker, thiodiglycolic acid has several industrial and laboratory applications:

-

Cosmetics: Used in hair care products, such as permanent wave solutions, as a reducing agent.

-

Chemical Synthesis: Serves as a raw material for the production of various chemicals, including pharmaceuticals and dyes.[6]

-

Analytical Chemistry: Employed as a reagent for the detection of metal ions like iron, copper, lead, and mercury.[6]

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. THIODIGLYCOLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]

- 4. thiodiglycolic acid, 123-93-3 [thegoodscentscompany.com]

- 5. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diagnostic significance of urinary thiodiglycolic acid as a possible tool for studying the role of vitamins B12 and folates in the metabolism of thiolic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Thiodiglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid, also known as 2,2'-thiodiacetic acid, is a sulfur-containing dicarboxylic acid with the chemical formula C₄H₆O₄S.[1][2] This compound and its derivatives are of significant interest in various scientific fields, including analytical chemistry, where it is used as a detecting agent for heavy metals such as copper, lead, mercury, and silver.[3] Furthermore, it is a known major metabolite of several industrially significant and pharmaceutical compounds, including vinyl chloride monomer, the anticancer drug ifosfamide (B1674421), and S-carboxymethyl-L-cysteine.[3][4][5][6] Understanding the chemical and physical properties of thiodiglycolic acid is crucial for its application in research and for assessing its role in toxicology and drug metabolism.

This technical guide provides a comprehensive overview of the core chemical and physical properties of thiodiglycolic acid, detailed experimental protocols for their determination, and visualizations of its metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of thiodiglycolic acid are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₆O₄S | [1][2] |

| Molecular Weight | 150.15 g/mol | [3] |

| Appearance | Colorless or white solid; Crystals from water; Tan or greyish crystalline powder | [3] |

| Melting Point | 128-131 °C | [7][8] |

| Boiling Point | 230-235 °C (rough estimate: 241.69 °C) | [4][8] |

| Density | 1.352 g/cm³ (estimate) | [8] |

| Vapor Pressure | 1.01 x 10⁻⁶ mmHg at 25 °C | [8] |

| Flash Point | 181.8 °C | [8] |

Solubility and Acidity

| Property | Value | Source |

| Solubility in Water | 400 g/L | [4][8] |

| Solubility in Organic Solvents | Very soluble in ethanol; Soluble in benzene (B151609) and acetone | [3][4] |

| pKa₁ | 3.32 (at 25 °C) | [7] |

| pKa₂ | 4.29 (at 25 °C) | [7] |

| pH of 10 g/L solution | 2.2 (at 20 °C) | [4] |

Spectroscopic Data

| Spectroscopy | Key Data Points | Source |

| FT-IR | IR: 514 (Sadtler Research Laboratories IR grating collection) | [3] |

| ¹H-NMR | 6440 (Sadtler Research Laboratories spectral collection) | [4] |

| ¹³C-NMR | Spectral data available. | [9] |

| Mass Spectrometry | MASS: 42456 (NIST/EPA/MSDC Mass Spectral Database, 1990 Version) | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of thiodiglycolic acid.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which thiodiglycolic acid transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[10][11]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of thiodiglycolic acid is finely ground using a mortar and pestle.[12]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10][12]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating block of the melting point apparatus.[10][11]

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[12]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[10][12]

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid thiodiglycolic acid equals the atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or mineral oil[13]

Procedure:

-

Sample Preparation: A small amount of thiodiglycolic acid is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.[13]

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing liquid paraffin, ensuring the sample is below the oil level.[13][14]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[14]

Determination of Solubility

Objective: To quantitatively determine the solubility of thiodiglycolic acid in water and organic solvents.

Procedure:

-

Saturated Solution Preparation: A known volume of the solvent (e.g., water, ethanol, benzene) is placed in a thermostatted vessel. Thiodiglycolic acid is added in small increments with constant stirring until no more solid dissolves, indicating a saturated solution.

-

Equilibration: The saturated solution is stirred for a prolonged period at a constant temperature to ensure equilibrium is reached.

-

Sample Analysis: A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

-

Quantification: The amount of dissolved thiodiglycolic acid in the collected sample is determined using a suitable analytical method, such as titration with a standardized base or by evaporating the solvent and weighing the residue.[15]

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 1 L of solvent.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the two carboxylic acid groups in thiodiglycolic acid.

Apparatus:

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)[2][16]

Procedure:

-

Sample Preparation: A known mass of thiodiglycolic acid is dissolved in a known volume of deionized water in a beaker.[2]

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.[16]

-

Titration: The NaOH solution is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[2][16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence points are identified as the points of steepest inflection on the curve.

-

pKa Determination: The pKa values are determined from the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.[17]

Spectroscopic Analysis

FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): A small amount of dry thiodiglycolic acid (1-2 mg) is mixed and ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[18]

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[18]

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Approximately 10-20 mg of thiodiglycolic acid is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[19][20]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired according to the instrument's standard procedures.[7][21]

Mass Spectrometry (GC-MS):

-

Derivatization: For GC-MS analysis, the carboxylic acid groups of thiodiglycolic acid are often derivatized (e.g., methylation or silylation) to increase volatility.[22][23]

-

Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated. The separated components then enter the mass spectrometer for detection and identification.[22][23]

Metabolic Pathways

Thiodiglycolic acid is a significant metabolite of several xenobiotics. The following diagrams, generated using the DOT language, illustrate its formation from vinyl chloride and ifosfamide.

Metabolism of Vinyl Chloride to Thiodiglycolic Acid

Caption: Metabolic activation of vinyl chloride to thiodiglycolic acid.

The metabolism of vinyl chloride is initiated by cytochrome P450 2E1 (CYP2E1) to form the reactive epoxide, chloroethylene oxide.[3] This intermediate can spontaneously rearrange to chloroacetaldehyde. Both reactive metabolites are detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST).[5][6] Subsequent metabolism of the glutathione conjugate leads to the formation of thiodiglycolic acid, which is then excreted in the urine.[3][5][6]

Metabolism of Ifosfamide to Thiodiglycolic Acid

Caption: Biotransformation of ifosfamide leading to thiodiglycolic acid.

Ifosfamide, an anticancer drug, undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6).[24] One of the metabolic pathways involves the dechloroethylation of the ifosfamide molecule, which releases chloroacetaldehyde.[4] Similar to the vinyl chloride pathway, chloroacetaldehyde is conjugated with glutathione and further metabolized to thiodiglycolic acid, which is then excreted.[4]

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of thiodiglycolic acid. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the accurate determination of these properties in a laboratory setting. The visualization of its metabolic pathways highlights its significance in the biotransformation of important industrial chemicals and pharmaceuticals. This comprehensive information is intended to support further research and development activities involving this versatile compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. scialert.net [scialert.net]

- 4. Thiodiglycolic acid is excreted by humans receiving ifosfamide and inhibits mitochondrial function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary excretion of thiodiglycollic acid and hepatic content of free thiols in rats at different levels of exposure to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. davjalandhar.com [davjalandhar.com]

- 12. jk-sci.com [jk-sci.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. asdlib.org [asdlib.org]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. sites.uclouvain.be [sites.uclouvain.be]

- 20. rsc.org [rsc.org]

- 21. scienceopen.com [scienceopen.com]

- 22. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thiodiglycolic Acid in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA), a dicarboxylic acid containing a sulfur atom, has emerged as a molecule of significant interest in various scientific disciplines. Initially recognized as a biomarker for exposure to industrial chemicals such as vinyl chloride, recent research has unveiled its deeper involvement in cellular metabolism and its potential as a modulator of key biological processes. This technical guide provides a comprehensive overview of the applications of TDGA in scientific research, with a focus on its mechanism of action, relevant experimental protocols, and its role in signaling pathways.

Core Applications in Research

Thiodiglycolic acid's utility in scientific investigation spans toxicology, metabolic research, and early-stage drug discovery. Its primary applications are detailed below.

Biomarker of Chemical Exposure

TDGA is a well-established urinary biomarker for assessing human exposure to several industrial compounds, most notably vinyl chloride monomer (VCM). The quantification of TDGA in urine provides a reliable measure of exposure and is crucial for occupational health monitoring.

Data Presentation: Analytical Methods for TDGA Quantification

| Analytical Method | Matrix | Derivatization | Key Parameters | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | Methyl esterification | Standard curve regression linear equation: y=8460.5x-4758.2; Linear coefficient: 0.9997 | Minimum quantity concentration: 2.0 µg/L | [1] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Aqueous Samples | None | Reverse phase LC column, gradient mobile phases (0.1% formic acid in water and acetonitrile), ESI-tandem MS monitoring two precursor-to-product ion transitions | 10 ng/mL | [2][3] |

| Ion Chromatography with Solid-Phase Extraction | Urine | None | AS19 anion exchange column, conductivity detector | Method detection limit: 0.1 μg/ml; Method quantitative limit: 0.3 μg/ml | [4] |

Modulator of Fatty Acid Metabolism

A pivotal area of TDGA research is its role in cellular metabolism, specifically its impact on fatty acid oxidation.

Research has demonstrated that thiodiglycolic acid inhibits the activity of Carnitine Palmitoyltransferase I (CPT-I).[5] CPT-I is a critical enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-I, TDGA effectively reduces the rate of fatty acid oxidation.[5]

This inhibitory action has significant implications for understanding metabolic disorders. For instance, the association between exposure to vinyl chloride (which is metabolized to TDGA) and the development of non-alcoholic fatty liver disease (NAFLD) may be explained by this mechanism. Reduced fatty acid oxidation in hepatocytes can lead to the accumulation of lipids, a hallmark of NAFLD.

Experimental Protocol: Assessing the Impact of Thiodiglycolic Acid on Mitochondrial Respiration

This protocol provides a general framework for investigating the effect of TDGA on fatty acid oxidation in isolated mitochondria using an oxygen consumption assay.

1. Isolation of Mitochondria:

-

Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

2. Oxygen Consumption Measurement:

-

Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Suspend the isolated mitochondria in a respiration buffer.

-

Add substrates for fatty acid oxidation, such as palmitoyl-carnitine or palmitoyl-CoA in the presence of L-carnitine.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject a solution of thiodiglycolic acid at various concentrations to determine its effect on the OCR.

-

As a positive control for CPT-I inhibition, use a known inhibitor like etomoxir.

3. Data Analysis:

-

Calculate the percentage inhibition of oxygen consumption at each TDGA concentration.

-

Determine the IC50 value of TDGA for the inhibition of fatty acid-supported respiration.

Logical Relationship: TDGA's Impact on Fatty Acid Oxidation

Caption: Thiodiglycolic acid inhibits CPT-I, blocking fatty acid transport and subsequent β-oxidation.

Precursor for Drug Development: Dithiodiglycolic Acid Derivatives

While TDGA itself is a topic of toxicological and metabolic studies, its oxidized form, dithiodiglycolic acid, has served as a scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in cancer research.

Derivatives of dithiodiglycolic acid, specifically symmetric and non-symmetric amides, have been synthesized and evaluated as inhibitors of thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Data Presentation: Inhibitory Activity of Dithiodiglycolic Acid Derivatives against TrxR

| Compound | Cell Lysate | IC50 (µM) | Reference |

| Dithiodiglycolic acid bis-amides (representative) | Rat Liver | Double-digit micromolar range | [6] |

| Non-symmetric dithiodiglycolic acid amides (representative) | Rat Liver | Double-digit micromolar range | [6] |

Experimental Protocol: Synthesis of Dithiodiglycolic Acid Amides

This protocol outlines a general procedure for the synthesis of symmetric dithiodiglycolic acid amides via oxidative coupling.

1. Thiol Precursor Synthesis:

-

Synthesize the desired thioglycolic acid amide from thioglycolic acid and the corresponding amine using standard amide coupling techniques (e.g., using a coupling reagent like DCC or EDC).

2. Oxidative Coupling:

-

Dissolve the purified thioglycolic acid amide in a suitable solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as iodine (I₂), portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting symmetric dithiodiglycolic acid bis-amide by column chromatography.

Signaling Pathway: Role of the Thioredoxin System in Cancer

Caption: Dithiodiglycolic acid derivatives inhibit TrxR, disrupting redox balance and cancer cell survival.

Conclusion

Thiodiglycolic acid is a multifaceted molecule with expanding relevance in scientific research. Beyond its established role as a biomarker, its ability to inhibit CPT-I provides a crucial link to understanding metabolic dysregulation in diseases like NAFLD. Furthermore, the development of dithiodiglycolic acid derivatives as potential anticancer agents targeting the thioredoxin system highlights the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding for researchers and drug development professionals to explore the diverse applications of thiodiglycolic acid and its derivatives in their respective fields. Further research is warranted to fully elucidate the signaling pathways modulated by TDGA and to translate these findings into clinical applications.

References

- 1. Oxidation reactions of thiodiglycolic acid: a pulse radiolysis study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC [pmc.ncbi.nlm.nih.gov]

Thiodiglycolic Acid: A Key Metabolite in Vinyl Chloride Exposure, Toxicity, and Biomonitoring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl chloride, a known human carcinogen, undergoes extensive metabolism to reactive intermediates that are central to its toxicity. A primary detoxification pathway for these reactive species involves conjugation with glutathione (B108866), leading to the formation and urinary excretion of several metabolites, with thiodiglycolic acid (TdGA) being a major and frequently monitored biomarker of exposure. This technical guide provides a comprehensive overview of the role of TdGA in the context of vinyl chloride metabolism, its utility in biological monitoring, and the underlying molecular mechanisms of vinyl chloride-induced toxicity. Detailed experimental protocols for the quantification of urinary TdGA and visual representations of the relevant metabolic and signaling pathways are included to support research and development efforts in this field.

Introduction

Vinyl chloride (VC) is a significant industrial chemical primarily used in the production of polyvinyl chloride (PVC). Occupational and environmental exposure to VC is a major public health concern due to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with a well-established link to hepatic angiosarcoma and other serious health effects.[1][2] The toxicity of vinyl chloride is not mediated by the parent compound itself but rather by its reactive metabolites.[3][4] Understanding the metabolic fate of vinyl chloride is therefore crucial for assessing exposure, elucidating mechanisms of toxicity, and developing strategies for risk assessment and mitigation. Thiodiglycolic acid, a major urinary metabolite, serves as a critical biomarker for monitoring human exposure to vinyl chloride.[1][5] This guide delves into the core aspects of TdGA as a metabolite of vinyl chloride, providing detailed information for researchers and professionals in related fields.

Metabolic Pathway of Vinyl Chloride to Thiodiglycolic Acid

The biotransformation of vinyl chloride is a multi-step process primarily occurring in the liver. The metabolic pathway leading to the formation of thiodiglycolic acid involves both activation and detoxification steps.

Metabolic Activation

The initial and rate-limiting step in vinyl chloride metabolism is its oxidation by the cytochrome P450 mixed-function oxidase system, predominantly by the CYP2E1 isozyme.[6] This enzymatic reaction converts vinyl chloride into the highly reactive epoxide intermediate, chloroethylene oxide (CEO).[7][8] CEO is an unstable and potent alkylating agent that can covalently bind to cellular macromolecules, including DNA and proteins.[9] Chloroethylene oxide can spontaneously rearrange to form another reactive metabolite, 2-chloroacetaldehyde (CAA).[9][10]

Detoxification and Formation of Thiodiglycolic Acid

Both chloroethylene oxide and 2-chloroacetaldehyde are electrophilic and cytotoxic. The primary detoxification mechanism for these reactive intermediates is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[6]

The conjugation of chloroethylene oxide with glutathione forms S-(2-oxoethyl)glutathione, which can then be further metabolized. Alternatively, chloroacetaldehyde (B151913) can react with glutathione to form S-formylmethylglutathione. These glutathione conjugates undergo a series of enzymatic modifications, including the removal of the glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the cysteine conjugate to form mercapturic acids that are excreted in the urine.

A significant portion of the chloroacetaldehyde is oxidized to chloroacetic acid. Chloroacetic acid can then be conjugated with glutathione to form S-carboxymethylglutathione. Subsequent metabolism of this conjugate leads to the formation of thiodiglycolic acid , which is then excreted in the urine.[6]

Quantitative Data on Urinary Thiodiglycolic Acid

Thiodiglycolic acid is a reliable biomarker for assessing occupational exposure to vinyl chloride. Numerous studies have quantified the levels of TdGA in the urine of workers in PVC production plants and have demonstrated a correlation with the intensity of vinyl chloride exposure.

Table 1: Urinary Thiodiglycolic Acid Concentrations in Workers Exposed to Vinyl Chloride

| Exposure Group/Level | Number of Subjects | Mean TdGA Concentration (mg/g creatinine) | TdGA Concentration Range (mg/g creatinine) | Reference |

| High Exposure (>5 ppm VCM) | - | Significantly greater than low exposure group | - | [11] |

| Low Exposure (<5 ppm VCM) | - | - | - | [11] |

| PVC Workers (0.58 - 13.38 ppm VCM) | 16 | - | - | [12] |

| - High-exposure group | - | Greater than moderate and low exposure groups | - | [12] |

| - Moderate-exposure group (1-5 ppm VCM) | - | Not significantly different from low exposure | - | [12] |

| - Low-exposure group (<1 ppm VCM) | - | - | - | [12] |

| VCM-exposed workers (continuous shift) | 31 | 0.434 ± 0.623 (end of first shift) | - | [13] |

| 0.767 ± 1.056 (before next shift) | - | [13] | ||

| Control workers (not exposed) | 30 | 0.179 ± 0.271 | - | [13] |

Note: Data presented are compiled from different studies and methodologies may vary. Direct comparison should be made with caution.

A study on PVC manufacturing workers found a significant correlation between the time-weighted average of vinyl chloride exposure and urinary TdGA levels, particularly when urine was collected at the beginning of the next work shift.[11] The best-fit regression for urinary TdGA on air VCM was determined to be Y = 1.06 + 0.57X, where Y is the urinary TdGA concentration and X is the air VCM concentration.[11] This suggests that TdGA can be a useful exposure marker, especially for exposures greater than 5 ppm.[11]

Experimental Protocols for Thiodiglycolic Acid Analysis

The accurate quantification of thiodiglycolic acid in urine is essential for biological monitoring. Gas chromatography-mass spectrometry (GC-MS) and ion chromatography with solid-phase extraction (SPE-IC) are two commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the determination of TdGA. The general workflow involves sample preparation, derivatization, and GC-MS analysis.

4.1.1. Sample Preparation and Derivatization

-

Urine Sample Collection: Collect a mid-stream urine sample in a sterile container. Samples should be stored at -20°C until analysis.[7]

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated analog of TdGA) to a specific volume of urine.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) to isolate the organic acids.[14]

-

Derivatization: Thiodiglycolic acid is a polar and non-volatile compound, requiring derivatization to increase its volatility for GC analysis. A common method is methyl esterification.[11] An alternative and less hazardous method involves a moderate methyl esterification.[11] Silylation is another derivatization technique that can be used.[15]

-

Reconstitution: After derivatization, the sample is dried and reconstituted in a suitable solvent for injection into the GC-MS.

4.1.2. GC-MS Instrumental Parameters (General Example)

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized TdGA and the internal standard.

A study reported a GC-MS method with a minimum quantification concentration of 2.0 µg/L, a precision value range of 0.81%-2.38%, and an average recovery of 99.0%-102.9%.[11]

References

- 1. Urinary thiodiglycolic acid levels for vinyl chloride monomer-exposed polyvinyl chloride workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. osha.gov [osha.gov]

- 4. Vinyl chloride-a classical industrial toxicant of new interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Urinary Thiodiglycolic Acid Levels for Vinyl Chloride Monomer-Exposed Polyvinyl Chloride Workers | Semantic Scholar [semanticscholar.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Activation of vinyl chloride to covalently bound metabolites: roles of 2-chloroethylene oxide and 2-chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity of vinyl chloride and its reactive metabolites, chloroethylene oxide and chloroacetaldehyde, in a metabolically competent human B-lymphoblastoid line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Plasma Metabolomics Analysis of Polyvinyl Chloride Workers Identifies Altered Processes and Candidate Biomarkers for Hepatic Hemangiosarcoma and Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Thiodiglycolic Acid: An In-depth Technical Guide to its Role as a Biomarker for Chemical Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycolic acid (TDGA) is a key metabolite that has garnered significant attention as a biomarker for assessing human exposure to several industrial and chemical warfare agents. This technical guide provides a comprehensive overview of TDGA, its formation, analytical detection methodologies, and its application in monitoring exposure to chemicals such as vinyl chloride, 1,2-dichloroethane, and sulfur mustard. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in toxicology, occupational health, and drug development.

Metabolic Pathways of Thiodiglycolic Acid Formation

The presence of TDGA in urine is a primary indicator of exposure to certain xenobiotics. The metabolic pathways leading to its formation are crucial for understanding its utility as a biomarker.

Vinyl Chloride (VC) Metabolism

Vinyl chloride, a known human carcinogen, is metabolized in the liver primarily by the cytochrome P450 enzyme system, particularly CYP2E1. This process leads to the formation of reactive intermediates, chloroethylene oxide and chloroacetaldehyde. These electrophilic compounds are then detoxified through conjugation with glutathione (B108866) (GSH). Subsequent enzymatic cleavage and oxidation of the glutathione conjugate result in the formation of several urinary metabolites, with TDGA being a major end-product.

Caption: Metabolic pathway of Vinyl Chloride to Thiodiglycolic Acid.

1,2-Dichloroethane (EDC) Metabolism

1,2-Dichloroethane, another industrial solvent, also undergoes metabolic activation to form TDGA. The metabolism of EDC can proceed via two main pathways: oxidation by cytochrome P450 and direct conjugation with glutathione. Both pathways can lead to the formation of reactive intermediates that, after a series of enzymatic reactions, result in the urinary excretion of TDGA.

Sulfur Mustard Metabolism

Sulfur mustard, a chemical warfare agent, undergoes hydrolysis in the body to form thiodiglycol. Thiodiglycol is then oxidized by alcohol dehydrogenase to 2-hydroxyethylthioacetic acid, and further oxidation can lead to the formation of TDGA.[1][2] The detection of TDGA in urine can, therefore, serve as an indicator of exposure to sulfur mustard.[3][4]

Caption: Metabolic pathway of Sulfur Mustard to Thiodiglycolic Acid.

Quantitative Data on Urinary Thiodiglycolic Acid Levels

The concentration of TDGA in urine is a critical parameter for assessing the extent of chemical exposure. Several studies have quantified urinary TDGA levels in both occupationally exposed individuals and the general population.

| Population/Exposure Group | Chemical | Mean/Median TDGA Level (µg/g creatinine) | Reference |

| Unexposed/General Population | |||

| Males (20-55 years) | N/A | 640 ± 320 (µg/mL) | [2] |

| Females (19-42 years) | N/A | 510 ± 200 (µg/mL) | [2] |

| Children (6-13 years, near petrochemical complex, Q1) | Vinyl Chloride | <35.4 | [5] |

| Children (6-13 years, near petrochemical complex, Q4) | Vinyl Chloride | ≥160.0 | [5] |

| Occupationally Exposed | |||

| PVC Workers | Vinyl Chloride (< 5 ppm) | Not significantly different from low exposure | [6] |

| PVC Workers | Vinyl Chloride (> 5 ppm) | Significantly higher than low exposure | [6] |

| PVC Workers (High Exposure) | Vinyl Chloride | Y = 1.06 + 0.57X (Y=mg/g Cr, X=ppm VCM) | [6] |

Experimental Protocols for Thiodiglycolic Acid Analysis

Accurate and sensitive analytical methods are essential for the reliable quantification of TDGA in biological matrices, primarily urine. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation: Urine

A crucial first step in the analysis of urinary TDGA is sample preparation, which typically involves extraction and derivatization, especially for GC-MS analysis.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Urinary thiodiglycolic acid levels for vinyl chloride monomer-exposed polyvinyl chloride workers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Occurrence of Thiodiglycolic Acid

Abstract

Thiodiglycolic acid (TDGA) is a dicarboxylic acid that, while not a primary biomolecule, is detected in biological systems as a metabolite. Its presence in human urine is a well-established biomarker for exposure to several industrial chemicals, most notably vinyl chloride monomer (VCM). However, TDGA is also found in the general population with no known exposure to these xenobiotics, suggesting endogenous metabolic pathways and dietary contributions. This technical guide provides a comprehensive overview of the natural occurrence of TDGA, detailing its presence in biological fluids, its metabolic origins, and analytical methodologies for its quantification. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and analytical chemistry of TDGA.

Introduction

Thiodiglycolic acid (TDGA), with the chemical formula C₄H₆O₄S, is a sulfur-containing dicarboxylic acid. While it has industrial applications, its primary significance in a biological context is as a metabolite. The detection of TDGA in urine is a critical tool in occupational and environmental medicine for monitoring exposure to toxic compounds such as vinyl chloride, acrylonitrile, and 1,2-dichloroethane.[1][2] More recently, interest has grown in the endogenous sources of TDGA, including its formation through normal metabolic processes and its potential presence in certain foods. This guide synthesizes the current scientific understanding of the natural occurrence of TDGA, providing quantitative data, detailed experimental protocols, and a visualization of its metabolic pathways.

Natural Occurrence and Quantitative Data

The primary matrix in which naturally occurring TDGA is quantified is human urine. Its presence can be attributed to both endogenous metabolic processes and dietary intake.

Endogenous Occurrence in Human Urine

TDGA is consistently detected in the urine of healthy individuals who have not been occupationally exposed to chemicals that are known to be metabolized to TDGA.[3][4] This baseline level is thought to originate from endogenous metabolic pathways, likely involving the metabolism of sulfur-containing amino acids such as cysteine and homocysteine.[5][6]

One study established an average urinary concentration of 0.64 ± 0.32 µg/mL for males (n=34, ages 20-55) and 0.51 ± 0.20 µg/mL for females (n=14, ages 19-42).[7] Another study reported that urinary TDGA levels in healthy individuals are typically below 20 mg/L.[4] It has been observed that the concentration of TDGA in morning urine samples is generally the highest.[6]

| Biological Matrix | Population | Mean Concentration (± SD) | Concentration Range | Reference |

| Human Urine | Healthy Adult Males | 0.64 ± 0.32 µg/mL | Not Reported | [7] |

| Human Urine | Healthy Adult Females | 0.51 ± 0.20 µg/mL | Not Reported | [7] |

| Human Urine | Healthy Individuals | Not Reported | < 20 mg/L | [4] |

| Human Urine | Children (non-exposed) | Median: 96.6 µg/g creatinine | <35.4 to ≥160.0 µg/g creatinine | [8] |

Occurrence in Food

While some sources suggest that certain foods, such as raw onions, meat, poultry, and seafood, may contribute to urinary TDGA levels, there is a notable lack of quantitative data in the scientific literature to confirm the concentration of TDGA in these food items. Further research is required to establish the dietary contribution to the overall body burden of TDGA.

Metabolic Pathways

The formation of TDGA in biological systems is primarily understood in the context of xenobiotic metabolism. However, evidence suggests an endogenous pathway linked to sulfur amino acid metabolism.

Metabolism of Xenobiotics

TDGA is a major metabolite of several industrial chemicals. The metabolic pathways generally involve the initial oxidation of the parent compound by cytochrome P450 enzymes, followed by conjugation with glutathione (B108866) (GSH), and subsequent processing to form TDGA, which is then excreted in the urine.[3]

A simplified workflow for the formation of TDGA from vinyl chloride monomer (VCM) is depicted below.

Endogenous Metabolic Pathway

The endogenous formation of TDGA is believed to be linked to the metabolism of homocysteine and cysteine.[5][9] A proposed pathway involves the conversion of these sulfur-containing amino acids into intermediates that can be further metabolized to TDGA. The excretion of TDGA has been shown to be influenced by the availability of vitamin B12 and folates, which are crucial cofactors in one-carbon metabolism and homocysteine remethylation.[5][6]